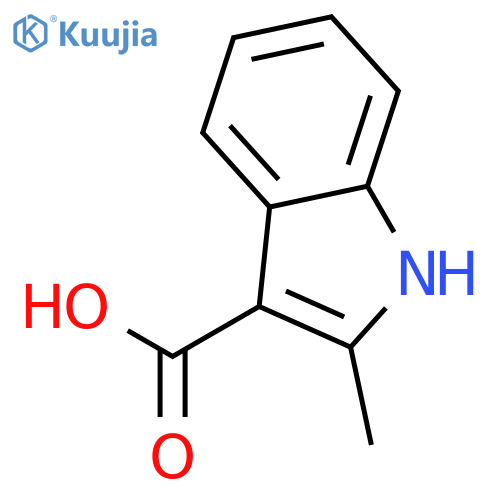Cas no 63176-44-3 (2-Methyl-1H-indole-3-carboxylic acid)

63176-44-3 structure
商品名:2-Methyl-1H-indole-3-carboxylic acid
2-Methyl-1H-indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1H-indole-3-carboxylic acid
- 1H-Indole-3-carboxylic acid, 2-methyl-
- 2-METHYLINDOLE-3-CARBOXYLIC ACID
- 2-methylindole-3-carboxilic acid
- CS-0045040
- 2-METHYL-1H-INDOLE-3-CARBOXYLICACID
- 2-Methylindol-3-carbonsaure
- J-509908
- MFCD06203279
- AS-18461
- 63176-44-3
- Z147652322
- AB01328350-02
- EN300-23100
- W16963
- AKOS000211824
- DTXSID50390226
- FT-0677721
- BB 0254002
- NCGC00335341-01
- BHFYJMNOBRLYSC-UHFFFAOYSA-N
- SCHEMBL570154
- 2-Methyl-1H-indole-3-carboxylic acid, AldrichCPR
- STK500484
- DB-104699
- ALBB-009261
-
- MDL: MFCD06203279
- インチ: InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)
- InChIKey: BHFYJMNOBRLYSC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=CC=CC=C2N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 53.1Ų
じっけんとくせい
- ゆうかいてん: 165-171°C
- PSA: 53.09000
- LogP: 2.17450
2-Methyl-1H-indole-3-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 36/38
- セキュリティの説明: 26
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
2-Methyl-1H-indole-3-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-1H-indole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23100-0.1g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-23100-10.0g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 10.0g |
$214.0 | 2025-02-20 | |
| eNovation Chemicals LLC | D606805-1g |
2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID |
63176-44-3 | 95% | 1g |
$1200 | 2024-06-05 | |
| Chemenu | CM146642-5g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95%+ | 5g |
$*** | 2023-03-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE823-50mg |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 50mg |
104.0CNY | 2021-08-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115680-5g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 98% | 5g |
¥817.00 | 2024-05-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932596-1g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 1g |
¥257.40 | 2022-09-01 | |
| Enamine | EN300-23100-2.5g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 2.5g |
$68.0 | 2025-02-20 | |
| Enamine | EN300-23100-0.05g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| 1PlusChem | 1P00EBAG-1g |
2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID |
63176-44-3 | 95% | 1g |
$31.00 | 2025-02-26 |
2-Methyl-1H-indole-3-carboxylic acid 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
63176-44-3 (2-Methyl-1H-indole-3-carboxylic acid) 関連製品
- 104785-55-9(2,4-Dimethylquinoline-3-carboxylic acid)
- 65417-22-3(Methyl 2-methyl-1H-indole-3-carboxylate)
- 610261-45-5(2,6-Dimethylquinoline-3-carboxylic acid)
- 635-79-0(2-Methylquinoline-3-carboxylic acid)
- 470702-35-3(2,7-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID)
- 88344-65-4(2-Methylquinoline-3,4-dicarboxylic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:63176-44-3)2-Methyl-1H-indole-3-carboxylic acid

清らかである:99%
はかる:25g
価格 ($):342.0